An In-Depth Technical Guide to 4-Chloro-3-methyl-2-nitroaniline (CAS No. 344749-20-8)
An In-Depth Technical Guide to 4-Chloro-3-methyl-2-nitroaniline (CAS No. 344749-20-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-3-methyl-2-nitroaniline, a substituted nitroaniline of significant interest in synthetic chemistry and drug discovery. With the CAS Number 344749-20-8, this compound serves as a versatile building block for the synthesis of a variety of more complex molecules. This document will delve into its chemical properties, synthesis, potential applications, and safety considerations, offering field-proven insights and detailed methodologies.
Core Molecular Attributes and Physicochemical Properties
4-Chloro-3-methyl-2-nitroaniline is a solid, yellow-to-orange crystalline powder. Its molecular structure, characterized by a benzene ring substituted with a chloro, a methyl, a nitro, and an amino group, provides a unique combination of electronic and steric properties that are instrumental in its reactivity and potential biological activity.
Table 1: Physicochemical Properties of 4-Chloro-3-methyl-2-nitroaniline
| Property | Value | Source |
| CAS Number | 344749-20-8 | [1] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1] |
| Molecular Weight | 186.6 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically >95% | [1] |
| Storage Temperature | 4°C, protect from light | [1] |
| InChI Key | GYHHJCSQFNOFDU-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Considerations
A plausible synthetic approach would involve the nitration of a corresponding chloro-methylaniline precursor. The directing effects of the substituents on the aromatic ring are crucial in determining the position of the incoming nitro group. The amino group is a strong activating group and an ortho-, para-director, while the chloro and methyl groups are also ortho-, para-directing. The interplay of these directing effects necessitates a strategic synthetic design.
A generalized synthetic workflow is depicted below:
Caption: A potential synthetic workflow for 4-Chloro-3-methyl-2-nitroaniline.
Experimental Protocol: A General Approach to Nitration of Substituted Anilines
Causality: The protection of the highly reactive amino group is a critical first step to prevent unwanted side reactions and to control the regioselectivity of the subsequent nitration. Acetylation is a common and effective method for this purpose. The nitrating mixture (a combination of nitric and sulfuric acid) must be added cautiously at a low temperature to prevent over-nitration and decomposition of the starting material. The final deprotection step regenerates the amino group, yielding the desired product.
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Protection: To a solution of the starting aniline in a suitable solvent (e.g., acetic anhydride), add a base (e.g., pyridine) and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the acetylated product is isolated by precipitation in water and filtration.
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Nitration: The protected aniline is dissolved in concentrated sulfuric acid at a low temperature (typically 0-5 °C). A pre-cooled mixture of concentrated nitric acid and sulfuric acid is then added dropwise, maintaining the low temperature. The reaction is allowed to proceed for a specified time before being quenched by pouring it over ice.
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Deprotection: The crude nitrated product is then subjected to hydrolysis, typically by heating with an aqueous acid or base, to remove the acetyl protecting group.
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Purification: The final product is purified by recrystallization from a suitable solvent or by column chromatography to yield pure 4-Chloro-3-methyl-2-nitroaniline.
Applications in Drug Discovery and Medicinal Chemistry
Nitroaromatic compounds, including nitroanilines, are important intermediates in the pharmaceutical industry. The nitro group can be readily reduced to an amino group, which can then be further functionalized to build a wide array of molecular scaffolds. While specific drug candidates directly derived from 4-Chloro-3-methyl-2-nitroaniline are not prominently documented, the structural motifs present in this molecule are found in various biologically active compounds.
Derivatives of chloro-nitroanilines have been investigated for a range of therapeutic applications, including as antimicrobial and cytotoxic agents.[2] For instance, disubstituted 4-chloro-3-nitrophenylthiourea derivatives have demonstrated significant antistaphylococcal activity.[2] The presence of the chloro and nitro groups on the aniline ring can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its biological activity.
The potential toxicological properties of nitroanilines must also be considered in drug development. For example, some chloro-nitroaniline isomers have been shown to induce cytotoxicity in isolated rat hepatocytes.[3]
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of 4-Chloro-3-methyl-2-nitroaniline. While a complete, published dataset for this specific isomer is scarce, data for related compounds can provide an indication of the expected spectral features.
Expected Spectroscopic Data:
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of their positions on the substituted ring.
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¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, including the aromatic carbons and the methyl carbon.
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IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, and C-H and C-Cl bonds.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, as well as fragmentation patterns that can aid in structural elucidation.
Safety and Handling
As with all nitroaromatic compounds, 4-Chloro-3-methyl-2-nitroaniline should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Nitroanilines can be toxic and may cause skin and eye irritation. The potential for mutagenicity, a common concern with nitroaromatic compounds, should also be considered. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before handling this chemical.
Conclusion
4-Chloro-3-methyl-2-nitroaniline is a valuable chemical intermediate with potential applications in the synthesis of novel compounds for various fields, including pharmaceuticals and materials science. Its synthesis requires a strategic approach to control regioselectivity, and its handling demands adherence to strict safety protocols. Further research into the specific biological activities and applications of this compound and its derivatives could unveil new opportunities in drug discovery and development.
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